Dichlorotris(1,10-phenanthroline)ruthenium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorotris(1,10-phenanthroline)ruthenium hydrate is an organometallic compound with the chemical formula C36H24Cl2N6Ru·xH2O. It is known for its distinctive orange to red crystalline appearance and is slightly soluble in water . This compound is widely used in various scientific research fields due to its unique properties, including its sensitivity to oxygen and phototoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorotris(1,10-phenanthroline)ruthenium hydrate can be synthesized through the reaction of ruthenium chloride with 1,10-phenanthroline in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichlorotris(1,10-phenanthroline)ruthenium hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The chloride ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new complexes with different ligands .
Scientific Research Applications
Dichlorotris(1,10-phenanthroline)ruthenium hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dichlorotris(1,10-phenanthroline)ruthenium hydrate involves its interaction with molecular oxygen. The compound’s fluorescence is quenched in the presence of oxygen, making it useful for oxygen sensing applications . In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- cis-Dichlorobis(2,2′-bipyridine)ruthenium(II) hydrate
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
- RuCl(p-cymene)[(R,R)-FsDPEN]
- Tris(2,2′-bipyridine)ruthenium(II) dichloride
Uniqueness
Dichlorotris(1,10-phenanthroline)ruthenium hydrate is unique due to its specific ligand structure, which imparts distinct photophysical and chemical properties. Its sensitivity to oxygen and phototoxicity make it particularly valuable in applications such as oxygen sensing and photodynamic therapy, setting it apart from other similar compounds .
Properties
Molecular Formula |
C36H36Cl2N6O6Ru |
---|---|
Molecular Weight |
820.7 g/mol |
IUPAC Name |
dichlororuthenium;1,10-phenanthroline;hexahydrate |
InChI |
InChI=1S/3C12H8N2.2ClH.6H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |
InChI Key |
UUSPGQXHSZVVNL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.O.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.